Colazal, chemically known as balsalazide disodium, is an anti-inflammatory medication primarily indicated for the treatment of mildly to moderately active ulcerative colitis. It is a prodrug that is converted in the colon to mesalamine, which exerts its therapeutic effects by reducing inflammation in the intestinal lining. Balsalazide disodium is marketed under the trade names Colazal in the United States and Colazide in the United Kingdom, and it is available in capsule form .
Balsalazide disodium belongs to the class of medications known as 5-aminosalicylic acid derivatives. It is classified as a gastrointestinal agent and falls under the category of disease-modifying antirheumatic drugs (DMARDs). The drug is delivered intact to the colon, where it undergoes enzymatic cleavage by bacterial azoreduction to release mesalamine .
The synthesis of balsalazide disodium involves several key steps:
Balsalazide disodium has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 437.32 g/mol . The structural representation includes:
The primary chemical reaction involving balsalazide disodium occurs during its metabolism in the colon:
The mechanism of action of balsalazide disodium involves several steps:
Colazal is primarily used for treating inflammatory bowel diseases, particularly ulcerative colitis. Its ability to deliver mesalamine directly to the inflamed area of the colon makes it effective for managing symptoms such as diarrhea, abdominal pain, and rectal bleeding. Additionally, ongoing research explores its potential use in other gastrointestinal disorders due to its anti-inflammatory properties .
Balsalazide disodium is an azo-bonded prodrug designed for targeted colonic delivery. Its activation relies exclusively on the enzymatic activity of colonic microbiota. Bacterial azoreductases cleave the azo bond (–N=N–) linking 5-aminosalicylic acid (mesalamine) to the inert carrier molecule 4-aminobenzoyl-β-alanine. This reduction occurs in the anaerobic environment of the colon, where obligate anaerobes (e.g., Clostridium and Eubacterium spp.) express high levels of azoreductase enzymes [1] [4].
Table 1: In Vitro Metabolism Kinetics of Azo-Bonded Prodrugs in Fecal Slurries
| Prodrug | Half-life (min) | Degradation Rate Constant (min⁻¹) | Metabolism Completeness (%) |
|---|---|---|---|
| Sulfasalazine | 32.8 ± 2.1 | 0.021 ± 0.001 | >95 |
| Balsalazide | 80.9 ± 4.3 | 0.0086 ± 0.0004 | >90 |
| Olsalazine | 145.1 ± 6.7 | 0.0048 ± 0.0002 | >85 |
Studies using human fecal slurries demonstrate substrate specificity influences degradation kinetics. Sulfasalazine undergoes the fastest cleavage due to its simpler structure, while balsalazide and olsalazine exhibit longer half-lives due to their bulkier carrier moieties. Despite this variability, azoreduction is ubiquitous across individuals, with low intersubject variability observed in degradation rates across five healthy volunteers [1] [4]. This confirms the reliability of bacterial activation as a colon-targeting strategy.
The active metabolite mesalamine (5-aminosalicylic acid) exerts its primary anti-inflammatory effects through dual inhibition of arachidonic acid metabolism pathways:
Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), mesalamine does not cause significant ulcerogenic effects at therapeutic doses. This differential inhibition (preferentially targeting inducible inflammatory enzymes over constitutive isoforms) allows for localized anti-inflammatory activity without disrupting mucosal cytoprotection [4].
Mesalamine interacts with specific molecular targets within the colonic epithelium to restore mucosal homeostasis:
These actions collectively reduce mucosal inflammation and restore barrier function, specifically within the colon due to localized drug release.
The pharmacological efficacy of azo-bonded prodrugs depends critically on their molecular architecture:
Table 2: Impact of Chemical Structure on Prodrug Properties
| Prodrug | Carrier Moiety | Molecular Weight (g/mol) | Relative Metabolism Rate | Colon-Specificity Index* |
|---|---|---|---|---|
| Sulfasalazine | Sulfapyridine | 398.4 | 1.0 (reference) | 0.75 |
| Balsalazide | 4-Aminobenzoyl-β-alanine | 438.3 | 0.40 | 0.95 |
| Olsalazine | 5-Aminosalicylic acid (self-linked) | 302.2 | 0.22 | 0.98 |
*Higher values indicate less systemic absorption and greater colonic delivery.* [1] [3] [7]
Key structural determinants include:
The 4-aminobenzoyl-β-alanine carrier in balsalazide provides optimal balance: sufficient hydrophilicity for dissolution, appropriate steric bulk for delayed cleavage, and metabolic inertness to avoid adverse effects associated with sulfapyridine [3] [7].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2